molecular formula C16H18N2 B7574923 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

Cat. No. B7574923
M. Wt: 238.33 g/mol
InChI Key: BJNZOBVMHNRYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the quinoxaline family, which has been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways involved in cancer and inflammation. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have several biochemical and physiological effects. It exhibits low toxicity and is well-tolerated in vivo. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for treating brain tumors and neurodegenerative diseases. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in lab experiments is its potent anti-cancer and anti-inflammatory activity. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using this compound is its complex synthesis method, which requires several steps and can be time-consuming. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One area of research is to further investigate its anti-cancer and anti-inflammatory activity and determine its efficacy in vivo. Another area of research is to explore its potential therapeutic applications for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to understand its mechanism of action and potential side effects, which will be critical for developing safe and effective therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is complex and involves several steps. One of the commonly used methods for synthesizing this compound is the condensation reaction between 4-methylbenzylamine and 1,2-diaminobenzene in the presence of a suitable catalyst. The resulting product is then subjected to reduction and cyclization reactions to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential therapeutic applications. One of the key areas of research is its anti-cancer activity. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation and migration, making it a promising candidate for cancer therapy.
Another area of research is its anti-inflammatory activity. Studies have demonstrated that 4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-13-6-8-14(9-7-13)12-18-11-10-17-15-4-2-3-5-16(15)18/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZOBVMHNRYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

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